Clindamycin hydrochloride
Overview
Description
Clindamycin hydrochloride is a synthesized antibiotic, highly effective against both gram-positive and gram-negative anaerobic pathogens. Originating from lincomycin through microbial fermentation, its enhanced biological activity is achieved by substituting a chlorine atom for a hydroxyl group. This modification not only increases its effectiveness but also broadens its application in treating infections, particularly in human clinical medicine (Guo Yan-qing, 2002).
Synthesis Analysis
The synthesis of clindamycin involves multiple steps, starting with lincomycin. One notable method for creating clindamycin derivatives, such as clindamycin palmitate, employs immobilized Candida antarctica lipase B (Novozym 435) for a one-step, high-regioselectivity process. This enzymatic approach offers a significant improvement in conversion rates and regioselectivity, making it an attractive method for synthesizing clindamycin ester derivatives (Zhixiang Li et al., 2013).
Molecular Structure Analysis
Clindamycin hydrochloride crystallizes in two forms: as a monohydrate and an ethanol solvate. The structure of clindamycin in these crystals is similar to that bound in enzyme complexes, highlighting its interaction network through hydrogen bonds. These structural forms play a crucial role in understanding clindamycin's interaction with bacterial ribosomes and its mechanism of action (K. Ravikumar & B. Sridhar, 2010).
Chemical Reactions and Properties
Clindamycin undergoes various chemical modifications to enhance its properties, such as taste and solubility. For instance, the synthesis of clindamycin 2-monoesters and 2,3-dicarbonate esters has been explored to improve its palatability and injectability. These modifications aim to produce derivatives that maintain antibacterial activity while reducing adverse effects, such as muscle irritation (A. A. Sinkula et al., 1973).
Physical Properties Analysis
The physical properties of clindamycin hydrochloride, such as its crystalline forms, play a significant role in its pharmacokinetics and stability. The monohydrate and ethanol solvate forms demonstrate the compound's versatility in forming stable crystalline structures, which could influence its solubility, bioavailability, and therapeutic efficacy (K. Ravikumar & B. Sridhar, 2010).
Scientific Research Applications
Stability and Formulation
- Clindamycin hydrochloride shows stability in various formulations, including a compounded liquid dosage form in PCCA base SuspendIt. This stability is maintained across different temperatures, providing a viable option for clindamycin hydrochloride in liquid form for extended periods, which can be essential for unique patient needs (Pramar et al., 2016).
Antibacterial Efficacy
- Clindamycin hydrochloride has demonstrated efficacy in treating anaerobic infections. It's particularly noted for its activity against gram-positive aerobes, anaerobic bacteria, Chlamydia, and certain protozoa. This wide spectrum of antimicrobial activity makes it a significant choice in treating various infections (Rauta et al., 2016).
Ocular Applications
- Studies have shown that clindamycin hydrochloride can penetrate ocular tissues, suggesting its potential in treating ocular infections. It has been used effectively in treating ocular toxoplasmosis, demonstrating beneficial effects in patients with retinochoroiditis secondary to toxoplasmosis (Ferguson, 1981).
Periodontal Applications
- Clindamycin hydrochloride has been effectively used in treating refractory periodontitis. It has shown to significantly reduce the incidence of active disease and improve clinical parameters like probing depth and gingival redness when used as an adjunct to conventional periodontal therapy (Gordon et al., 1985).
Nano-formulations
- The development of clindamycin encapsulated in PLA/PLGA nano-formulation has been explored. This approach enhances drug bioavailability and shows potential for increased antimicrobial activity, indicating its application in various therapies (Rauta et al., 2016).
Impurity Analysis
- Research into the impurities in clindamycin hydrochloride has led to the identification of new compounds like clindamycin isomer and dehydroclindamycin. Understanding these impurities is crucial for ensuring drug safety and effectiveness (Sun et al., 2014).
Safety And Hazards
Clindamycin can cause diarrhea, which may be severe or lead to serious, life-threatening intestinal problems . If you have diarrhea that is watery or bloody, stop using this medicine and call your doctor . Before using clindamycin, tell your doctor if you have kidney disease, liver disease, an intestinal disorder such as colitis or Crohn’s disease, or a history of asthma, eczema, or allergic skin reaction .
properties
IUPAC Name |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9-,10+,11-,12+,13-,14+,15+,16+,18+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUODDLQVRAJAJM-XJQDNNTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34Cl2N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
18323-44-9 (Parent) | |
Record name | Clindamycin hydrochloride [USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021462395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4045428 | |
Record name | Clindamycin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clindamycin hydrochloride | |
CAS RN |
21462-39-5 | |
Record name | Clindamycin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21462-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clindamycin hydrochloride [USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021462395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clindamycin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clindamycin hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.347 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro- 6,7,8-trideoxy-6-((((2S,4R)-1-methyl-4-propyl-2- pyrrolidinyl)carbonyl)amino)-1-thio-, monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLINDAMYCIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T20OQ1YN1W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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